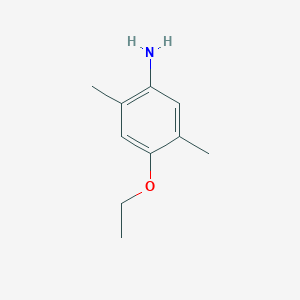

5-(5-溴呋喃-2-基)-1,3,4-噁二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

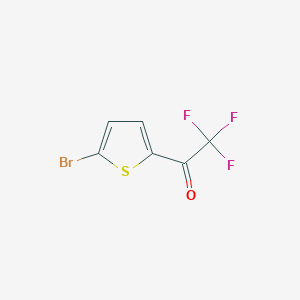

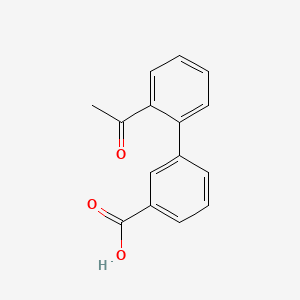

The compound 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. The presence of the bromofuran moiety suggests potential for interesting chemical properties and reactivity due to the halogen and aromatic components.

Synthesis Analysis

The synthesis of related oxadiazole compounds has been explored in various studies. For instance, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . This suggests that the synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be carried out through similar condensation reactions involving appropriate furan and hydrazine derivatives.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of hydrogen bonding and π-π stacking interactions, as seen in the crystal structures of related compounds. For example, the 1:1 adduct of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid forms a heterodimer through cyclic hydrogen-bonding motifs . Such interactions are likely to be present in the 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine structure as well, influencing its crystal packing and stability.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical transformations. For instance, 5-Aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones were prepared and reacted with secondary alkylamines to give amino derivatives, while primary alkylamines induced a cyclic transformation . This indicates that the bromine atom in 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be involved in substitution reactions, leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of the bromine atom in the compound is likely to increase its molecular weight and could affect its boiling and melting points. The aromatic furan ring may contribute to the compound's UV absorption properties, making it potentially useful in optical applications. The chemical reactivity, including electrophilic and nucleophilic substitution reactions, would be an important aspect of the compound's chemical properties profile.

科学研究应用

活性材料前体

研究已经确定了与5-(5-溴呋喃-2-基)-1,3,4-噁二唑-2-胺结构相关的化合物作为活性材料的前体。这些化合物由于其1,3,4-噁二唑核心具有高密度和良好的热稳定性等有希望的特性。例如,已经证明了合成一种活性材料前体,其特点是分子间氢键形成波状二维分子层。这种前体还表现出显著的冲击敏感性和摩擦敏感性,表明其在活性材料领域具有潜力Zhu et al., 2021。

抗菌和抗氧化活性

多项研究集中在合成1,3,4-噁二唑衍生物上,揭示了它们显著的抗菌和抗氧化活性。这些活性观察到通过将5-(5-溴呋喃-2-基)-1,3,4-噁二唑-2-胺与不同的脂肪族或芳香族主要胺反应合成的化合物中。对各种细菌和真菌菌株的抗菌筛选显示出有希望的结果,这可能有助于开发新的治疗剂Kaneria et al., 2016。

抗癌评估

1,3,4-噁二唑衍生物的探索已经延伸到抗癌研究领域,一些化合物对人类肿瘤细胞系表现出显著的细胞毒活性。这表明这些化合物在癌症治疗中的潜力,突显了5-(5-溴呋喃-2-基)-1,3,4-噁二唑-2-胺及其衍生物在药物化学中的重要性Abdo & Kamel, 2015。

合成方法

研究还集中在开发涉及5-(5-溴呋喃-2-基)-1,3,4-噁二唑-2-胺的新合成方法上。这些方法旨在提高合成相关化合物的效率,并探索它们多样的生物活性。这些进展对于扩展这些化合物在各种科学领域中的应用至关重要Pagoria et al., 2017。

安全和危害

未来方向

属性

IUPAC Name |

5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGODGJKZREBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602685 |

Source

|

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1016711-67-3 |

Source

|

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)

![2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide](/img/structure/B1342057.png)

![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)

![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)